molecular formula C12H21F3N2O2 B2363426 Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate CAS No. 1909294-85-4

Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate

Cat. No.: B2363426
CAS No.: 1909294-85-4
M. Wt: 282.307
InChI Key: UPVMSIXKSONTNL-IUCAKERBSA-N
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Description

“Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate” is a chemical compound with the molecular formula C12H21F3N2O2 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 282.31 . The InChI code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-9-6-8(4-5-16-9)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18)/t8-,9+/m1/s1 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis Applications

  • Asymmetric Mannich Reaction : Tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a compound related to tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate, is used in asymmetric Mannich reactions. These reactions are pivotal for synthesizing chiral amino carbonyl compounds, highlighting its role in creating stereochemically complex structures (Yang, Pan, & List, 2009).

  • Crystallography and Hydrogen Bond Studies : Another derivative, tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, shows significant properties in crystallography. Studies involving this compound have been used to understand the nature of interactions like hydrogen bonds, which are fundamental in molecular assembly and architecture (Das et al., 2016).

  • Synthesis of Carbocyclic Analogues : Another related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, is an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. These analogues are crucial in nucleic acid chemistry (Ober, Marsch, Harms, & Carell, 2004).

Chemical Structure and Bonding Studies

  • Investigating Chemical Bonding : Studies on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, similar to the compound , offer insights into the complex interactions like hydrogen and halogen bonds. These findings are significant for understanding molecular bonding and assembly (Baillargeon et al., 2017).

  • Applications in Pharmaceutical Synthesis : The synthesis of various tert-butyl piperidine-1-carboxylate derivatives, closely related to the specified compound, has been explored for their potential as intermediates in the synthesis of pharmaceuticals, such as nociceptin antagonists (Jona et al., 2009).

Novel Compound Synthesis

  • Photocatalyzed Amination : Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a compound sharing structural similarities, has been used in photoredox-catalyzed amination processes. This highlights its role in synthesizing novel compounds like 3-aminochromones, expanding the potential applications in organic synthesis (Wang et al., 2022).

Safety and Hazards

The compound has been classified with the hazard statements H315, H318, H335, and H412 . This indicates that it can cause skin irritation, serious eye damage, respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-8-5-4-6-16-9(8)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVMSIXKSONTNL-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCN[C@@H]1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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